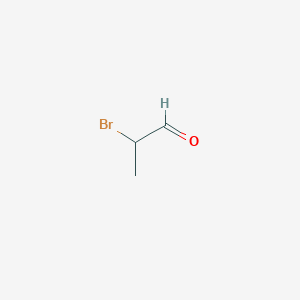
2-Bromopropanal
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-bromopropanal derivatives and related compounds has been a subject of research due to its implications in chemical synthesis and potential industrial applications. For instance, the synthesis and characterization of N7-Guanine adduct of 2-bromopropane, a derivative of 2-bromopropanal, have been investigated to understand its molecular mechanisms and potential biological impacts (Zhao et al., 2002).
Molecular Structure Analysis
The molecular structure of 2-bromopropanal and its derivatives plays a critical role in determining its chemical reactivity and physical properties. Studies on related compounds, such as 2-bromo-1,1,1-trichloro-2-methylpropane, have provided insights into the crystal structure and physical properties of brominated organic compounds, suggesting the importance of molecular structure in understanding the behavior of these chemicals (Koide et al., 1966).
Chemical Reactions and Properties
The reactivity of 2-bromopropanal with various nucleophiles and its involvement in enantioselective reactions have been subjects of study, reflecting its utility in synthesizing complex organic compounds. For example, enantioselective reactions of 2-bromopropanamides with amines have been explored for the synthesis of alaninamides, highlighting the chemical versatility of bromopropane derivatives (D'angeli et al., 1991).
Physical Properties Analysis
The physical properties, such as phase transitions and crystal structures of compounds related to 2-bromopropanal, have been investigated to understand their behavior under different conditions. These studies contribute to the comprehensive understanding of the physical characteristics of brominated organic compounds and their applications (Koide et al., 1966).
Chemical Properties Analysis
The chemical properties of 2-bromopropanal, including its reactivity, stability, and interactions with other compounds, are crucial for its application in synthesis and industrial processes. The study of its reactions with conjugated bases of representative β-dicarbonyl compounds, for instance, provides valuable information on its potential uses in organic synthesis (Marchetti, 2003).
Wissenschaftliche Forschungsanwendungen
Reproductive and Hematopoietic Hazards : A study on Korean electronic workers exposed to solvents containing 2-Bromopropanal revealed significant reproductive and hematopoietic hazards. Female workers exhibited secondary amenorrhea and male workers showed reduced sperm count and motility. The study concluded that 2-Bromopropanal was the likely cause of gonadal and bone marrow effects in these workers (Kim et al., 1996).
Neuro-reproductive Toxicities : Research comparing 1-Bromopropane and 2-Bromopropane found that the latter causes reproductive and hematopoietic disorders. The study underlined the need for further research to understand the dose-response and mechanisms underlying the toxic effects of these chemicals (Ichihara, 2005).
Cytotoxic Effects on Embryonic Development : Investigation into the cytotoxic effects of 2-Bromopropane on mouse embryos at the blastocyst stage showed significant increases in apoptosis and decreases in cell number, negatively impacting implantation rates and early post-implantation development (Chan, 2010).
Protective Effects of Resveratrol : A study found that resveratrol, a grape-derived phytoalexin, can suppress the hazardous effects of 2-Bromopropane on mouse blastocysts, including apoptosis and disruption of embryonic development. This suggests the potential of resveratrol in mitigating 2-Bromopropane-induced toxicity (Chan, 2011).
Maturation and Fertilization Impairment : Another study by Chan in 2010 found that 2-Bromopropane significantly reduces the rates of oocyte maturation, fertilization, and in vitro embryonic development, suggesting its hazardous effects on reproductive processes (Chan, 2010).
Toxicity Review : A comprehensive review of the toxicity of 2-Bromopropane highlighted its specific reproductive and hematopoietic toxicity in both sexes, impacting testes, ovarian function, and bone marrow. The review suggests that 2-Bromopropane possesses weak mutagenic potential and recommends occupational exposure limits (Takeuchi et al., 1997).
In vitro Identification of Guanine Adducts : Research exploring the molecular mechanisms of 2-Bromopropane-induced immunosuppression found that it can form DNA adducts in the N7 position of 2′-deoxyguanosine, suggesting a pathway for its toxicity (Zhao et al., 2002).
Safety And Hazards
2-Bromopropane is highly flammable and may cause respiratory irritation . It may cause drowsiness or dizziness and may damage fertility . It may also cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Eigenschaften
IUPAC Name |
2-bromopropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO/c1-3(4)2-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRXZMCJFCAZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325623 | |
| Record name | 2-bromopropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopropanal | |
CAS RN |
19967-57-8 | |
| Record name | Propanal, 2-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19967-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanal, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019967578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanal, 2-bromo- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromopropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromopropanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



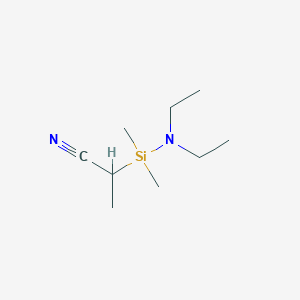
![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine](/img/structure/B25428.png)

![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)
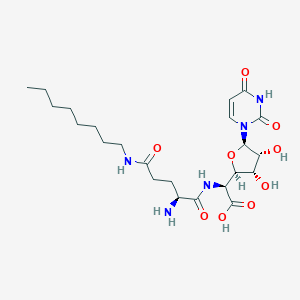



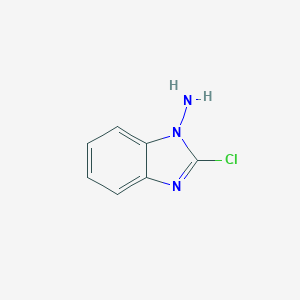

![1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one](/img/structure/B25454.png)

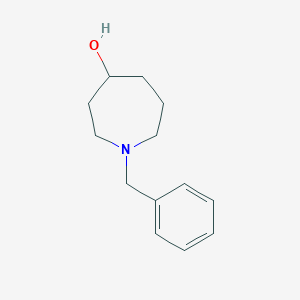
![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)